molecular formula C25H25NO5 B11121905 1-(3-Methoxyphenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Methoxyphenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11121905
M. Wt: 419.5 g/mol
InChI Key: HIAMNMBUZPVMMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a mouthful, but its structure holds intriguing possibilities. Let’s break it down:

    Name: 1-(3-Methoxyphenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

    Structure: !Compound Structure

The compound belongs to the indole family, characterized by its benzopyrrole nucleus. It’s aromatic due to the 10 π-electrons (two from the nitrogen lone pair and eight from double bonds). Physically, it’s crystalline and colorless, with a distinct odor. Now, let’s explore its synthesis and properties.

Preparation Methods

Synthetic Routes::

Chemical Reactions Analysis

Reactions::

    Electrophilic Substitution: Like benzene, indole readily undergoes electrophilic substitution due to π-electron delocalization.

    Functional Group Transformations: Oxidation, reduction, and substitution reactions modify its structure.

    Common Reagents: Various reagents, such as halogens, acids, and bases, play a role.

    Major Products: Diverse products arise from these reactions.

Scientific Research Applications

Versatility::

Mechanism of Action

Molecular Targets::

    Receptor Binding: Investigate which receptors this compound interacts with.

    Pathways: Explore signaling pathways affected by its presence.

Comparison with Similar Compounds

Uniqueness::

    Highlight: Emphasize what sets this compound apart.

    Similar Compounds: Explore related structures.

Properties

Molecular Formula

C25H25NO5

Molecular Weight

419.5 g/mol

IUPAC Name

1-(3-methoxyphenyl)-6,7-dimethyl-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H25NO5/c1-14-10-19-20(11-15(14)2)31-24-21(23(19)27)22(16-6-4-7-17(12-16)29-3)26(25(24)28)13-18-8-5-9-30-18/h4,6-7,10-12,18,22H,5,8-9,13H2,1-3H3

InChI Key

HIAMNMBUZPVMMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CC4CCCO4)C5=CC(=CC=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.